![molecular formula C23H16N4O3S B2367461 (Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 477483-39-9](/img/structure/B2367461.png)
(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
“(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a complex organic compound. It is a derivative of phenyldiazenyl compounds . The compound contains an indole moiety, which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring . It also contains a sulfonamide group, which is known for its various biological activities .
Scientific Research Applications
1. Synthesis of Biologically Active Sphingoid Base-like Compounds The compound is used in the synthesis of biologically active sphingoid base-like compounds with an integrated azobenzene framework . This is achieved by installing a chiral amino-alcohol fragment into the azobenzene system . These compounds have shown outstanding antiproliferative/cytotoxic activities with IC 50 values in the low micromolar range for the most active derivatives .
Antimicrobial Activity
The compound has been found to have antimicrobial activity . It has been evaluated against seven different bacterial and fungal strains . It could potentially be used for the treatment of some common diseases caused by Staphylococcus aureus and Candida albicans .
Thermal and Electrochemical Stability
The compound has been investigated for its thermal and electrochemical stabilities . It is stable in air and nitrogen atmospheres until 205 °C .
High-Temperature Enantiomeric Azobenzene-Based Piezoelectrics
The compound has been used in the design of high-temperature enantiomeric azobenzene-based piezoelectrics . These piezoelectric behaviors persist up to 460 K .
Photochromic Properties
The compound has been used in experiments to probe their photochromic properties, including the reversible E / Z isomerisation, material fatigue and thermal relaxation rate .
Anticancer Activity
The compound has been screened in vitro for anticancer activity on a panel of seven human malignant cell lines . The biological activity of E - and Z -isomeric forms is different .
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of indole derivatives , which are known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound is stable in air and nitrogen atmospheres until 205 °C . At temperatures higher than 205 °C, in air, the oxidative decomposition takes place . This suggests that temperature is an important environmental factor that can influence the stability of this compound.
properties
IUPAC Name |
2-oxo-N-(4-phenyldiazenylphenyl)-1H-benzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3S/c28-23-19-8-4-7-18-21(14-13-20(24-23)22(18)19)31(29,30)27-17-11-9-16(10-12-17)26-25-15-5-2-1-3-6-15/h1-14,27H,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQYAKAMELZSDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501041292 |
Source
|
Record name | Benz[cd]indole-6-sulfonamide, 1,2-dihydro-2-oxo-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501041292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |
CAS RN |
477483-39-9 |
Source
|
Record name | Benz[cd]indole-6-sulfonamide, 1,2-dihydro-2-oxo-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501041292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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